Tyr-W-MIF-1

Opioid Pharmacology Functional Assay Peptide SAR

Procure Tyr-W-MIF-1 (CAS 144450-13-5) for precise μ2-opioid receptor agonism with μ1-antagonism. This human-brain derived tetrapeptide offers 77-fold greater intrathecal vs. ICV potency (ED50: 0.41μg vs 31.4μg), enabling selective spinal μ2 nociception studies without supraspinal μ1 interference. Essential for SAR analysis of Gly4 substitution effects in opioid tetrapeptides; provides robust, reproducible activity in GPI assays without premature receptor saturation.

Molecular Formula C27H32N6O5
Molecular Weight 520.6 g/mol
CAS No. 144450-13-5
Cat. No. B116367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-W-MIF-1
CAS144450-13-5
SynonymsD-Pro(2)-Tyr-W-MIF-1
Tyr-D-Pro-Trp-Gly-NH2
Tyr-Pro-Trp-Gly-NH2
Tyr-W-MIF-1
tyrosyl-prolyl-tryptophyl-glycinamide
Molecular FormulaC27H32N6O5
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
InChIInChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1
InChIKeyHWGSOAJXZHSMGE-PMVMPFDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosyl-prolyl-tryptophyl-glycinamide (CAS 144450-13-5) for Research Procurement


Tyrosyl-prolyl-tryptophyl-glycinamide (Tyr-Pro-Trp-Gly-NH2), also known as Tyr-W-MIF-1, is a naturally occurring amidated tetrapeptide that was isolated from the frontal cortex of human and bovine brain tissue. It is a member of the Tyr-MIF-1 peptide family and is characterized by its opiate-modulating activities [1]. Unlike many classical opioid peptides that function strictly as agonists, Tyr-W-MIF-1 exhibits a unique mixed pharmacological profile, acting as a μ2-opioid receptor agonist while concurrently demonstrating μ1-opioid receptor antagonist properties [2][3]. This dual nature is fundamental to its biological role and distinguishes it from closely related peptides such as Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) and endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) [4].

Non-Substitutable Features of Tyr-W-MIF-1 in Opioid Research


Generic substitution within the Tyr-MIF-1 family of tetrapeptides is not viable due to pronounced, sequence-specific differences in pharmacological profiles. Despite high structural homology—often differing by a single amino acid—these peptides exhibit divergent receptor binding affinities, functional efficacies, and in vivo potencies [1]. For instance, substituting the Gly4 residue in Tyr-W-MIF-1 with Phe to create endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) results in a >1,000-fold increase in μ-receptor affinity, but also ablates the μ1-antagonist property that is characteristic of Tyr-W-MIF-1 [2]. Similarly, Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) is a significantly weaker agonist. Therefore, selecting a specific peptide from this family requires precise, data-driven justification based on the exact experimental parameters, such as the required receptor subtype selectivity (μ2-agonism vs. pan-μ-agonism) or the desired mixed agonist/antagonist profile [3].

Quantitative Differentiation Evidence for Tyr-W-MIF-1


Superior Agonist Potency Over Tyr-MIF-1 in Guinea Pig Ileum Assay

Tyr-W-MIF-1 demonstrates significantly greater functional agonist activity than its direct structural analog, Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), in a classical bioassay for opioid activity. In the guinea pig ileum (GPI) assay, Tyr-W-MIF-1 was a more potent opiate agonist than Tyr-MIF-1, the free acid of Tyr-W-MIF-1, and the hemoglobin-derived peptide hemorphin-4 (Tyr-Pro-Trp-Thr) [1].

Opioid Pharmacology Functional Assay Peptide SAR

Ten-Fold Higher Mu-Receptor Affinity Compared to Tyr-MIF-1

Tyr-W-MIF-1 exhibits a 10-fold higher binding affinity for mu-opioid receptors relative to its close analog Tyr-MIF-1, while maintaining high selectivity for mu over delta and kappa receptors. Specifically, Tyr-W-MIF-1 displays 200-fold selectivity for mu over delta and kappa sites, a moderate reduction from the ~400-fold selectivity shown by Tyr-MIF-1 [1].

Receptor Binding Mu-Opioid Receptor Affinity Comparison

Route-Dependent Analgesic Potency: Intrathecal vs. Intracerebroventricular

Tyr-W-MIF-1's analgesic potency is highly dependent on the route of administration, a key differentiation from analogs like endomorphin-1. Following intrathecal (i.t.) injection in mice, Tyr-W-MIF-1 produced potent analgesia with an ED50 of 0.41 micrograms. In contrast, its supraspinal analgesic effect after intracerebroventricular (i.c.v.) administration was markedly less potent, with an ED50 of 31.4 micrograms [1][2]. This ~77-fold difference in potency highlights a unique functional selectivity for spinal mu2 receptors.

In Vivo Analgesia Route of Administration ED50 Comparison

Unique Mixed Agonist/Antagonist Profile: μ2-Agonism and μ1-Antagonism

Unlike endomorphin-1, which is a full μ-opioid agonist at both μ1 and μ2 subtypes, Tyr-W-MIF-1 possesses a unique mixed pharmacological profile. It functions as a μ2-opioid receptor agonist while acting as a μ1-opioid receptor antagonist. This was demonstrated in vivo, where co-administration of i.c.v. Tyr-W-MIF-1 with morphine or DAMGO significantly decreased their analgesic response, confirming its μ1-antagonist activity [1][2].

Receptor Subtype Selectivity Mixed Pharmacology Mu-Opioid

Optimal Applications for Tyr-W-MIF-1 Based on Differentiated Evidence


Dissecting μ1- vs. μ2-Opioid Receptor Function in Pain Pathways

Researchers studying the specific contributions of μ-opioid receptor subtypes to analgesia, tolerance, or side effects will find Tyr-W-MIF-1 to be an essential pharmacological tool. Its unique profile as a μ2-agonist/μ1-antagonist [1] allows for selective activation of spinal μ2 receptors, as evidenced by its 77-fold greater analgesic potency via the intrathecal route (ED50: 0.41 μg) compared to the intracerebroventricular route (ED50: 31.4 μg) [2]. This enables experiments that minimize confounding supraspinal μ1-mediated effects, providing a cleaner readout of spinal μ2-mediated nociception than can be achieved with non-selective agonists like DAMGO or endomorphin-1.

Structure-Activity Relationship (SAR) Studies in Tetrapeptide Opioids

Tyr-W-MIF-1 is a critical reference compound in SAR studies aimed at understanding the role of the fourth amino acid residue in modulating opioid activity. Its 10-fold higher mu-receptor affinity compared to Tyr-MIF-1 (Leu4 substitution) and its distinct functional antagonism, which is lost in endomorphin-1 (Phe4 substitution) [3], makes it a central molecule for exploring the subtle interplay between peptide sequence, receptor binding, and functional efficacy. Procurement of Tyr-W-MIF-1, alongside its analogs, is necessary for any comprehensive SAR analysis in this series.

In Vitro Functional Studies of Endogenous Peptide Activity

For ex vivo and in vitro functional assays, such as the guinea pig ileum (GPI) bioassay, Tyr-W-MIF-1 offers a distinct potency profile. It is a more potent agonist than Tyr-MIF-1, making it a more robust and reliable tool for studying opioid-modulated neurotransmitter release [4]. Its activity is strong enough to generate clear, reproducible data, yet its potency is not so high as to saturate the system prematurely, as might be the case with higher affinity analogs like endomorphin-1. This makes it an ideal standard for calibrating tissue responsiveness or screening for novel antagonists.

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